molecular formula C16H17NO4S B4582281 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4582281
M. Wt: 319.4 g/mol
InChI Key: GNOWYIHYBWSCSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide and related compounds involves various chemical reactions, including palladium-catalyzed cross-couplings. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles with functional groups at the 2-position, demonstrating a versatile approach to synthesizing sulfonamide derivatives (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide compounds reveal interesting features, such as hydrogen bonding and variations in torsion angles, which affect their biological activity and interaction with receptors. For example, N-(3,4-Dimethylphenyl)methanesulfonamide showcases how the methanesulfonyl group's orientation and the N—H bond's conformation can influence a molecule's receptor binding properties (Gowda et al., 2007).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that influence their potential applications. For example, the vicarious nucleophilic substitution (VNS) process has been observed in sulfonamide compounds, demonstrating the reactivity and functionalization potential of the benzene ring when activated by specific groups (Lemek et al., 2008).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using spectroscopic methods and X-ray crystallography. For instance, the study of N-(2,3-Dichlorophenyl)methanesulfonamide provides insights into how different substituents influence the compound's physical properties and intermolecular interactions (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental aspects of sulfonamide compounds. These properties are influenced by the compound's molecular structure, including functional groups and substituents. Studies on derivatives of methanesulfonamide reveal their potential as ligands for metal coordination, highlighting the versatility and chemical diversity of these compounds (Jacobs et al., 2013).

Scientific Research Applications

Structural Insights and Biological Interactions

Research on similar methanesulfonamide compounds has provided insights into their structural characteristics and potential biological interactions. For instance, studies have shown the importance of the conformation of the N—H bond in determining biological activity, with certain conformations being more favorable for receptor molecule interactions due to hydrogen bonding capabilities (B. Gowda, S. Foro, H. Fuess, 2007). This structural property could imply that "N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide" may also engage in similar interactions, which could be harnessed in therapeutic or other biological applications.

Synthetic Applications

The compound's structure suggests potential for synthetic applications, particularly in the synthesis of heterocyclic compounds and in catalysis. Research on related compounds has demonstrated methods for one-step syntheses of complex molecules, such as 1-methylsulfonyl-indoles, which are valuable in pharmaceutical research (T. Sakamoto et al., 1988). This suggests that "N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide" could serve as a precursor or intermediate in the synthesis of pharmacologically relevant molecules.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-2-4-13(5-3-12)10-22(18,19)17-9-14-6-7-15-16(8-14)21-11-20-15/h2-8,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOWYIHYBWSCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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